Adamantane diazirine
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Overview
Description
Adamantane diazirine is a biochemical.
Scientific Research Applications
Applications in Chemistry and Molecular Studies
Photoaffinity Probes for Proteins : Adamantane diazirines are used as aliphatic diazirines in biological probes. These probes are crucial for studying protein interactions and functions (Das, 2011).
Carbene Derivatives and Fullerenes : Adamantane diazirine reacts with fullerenes like La@C82 to create carbene derivatives. These reactions are significant for understanding fullerene chemistry and potentially for developing new materials (Maeda et al., 2004).
Thermal Decomposition Studies : The thermal decomposition behavior of adamantane diazirine is studied to understand the formation of carbenes and diazo compounds. This is important for chemical synthesis and reaction mechanisms (Liu et al., 2003).
Spiro[3H-diazirine-3,2′-tricyclo[3.3.1.1]decane] : Adamantane diazirine is used as a precursor for electrophilic nitrogen sources, which are vital in organic synthesis (Schneider & Legault, 2016).
Photochemical Reactivity Studies : The reactivity of adamantane diazirines in photochemical processes is studied to understand carbene formation and reactions. This has implications in both organic chemistry and material science (Šumanovac et al., 2019).
Electrophilic Nitrogen Source in Pyrazole Synthesis : Adamantane diazirine is explored as an electrophilic nitrogen source for synthesizing pyrazoles, which are significant in various chemical applications (Schneider et al., 2014).
Metal Atom Collinear Studies with Adamantane Derivatives : The reaction of adamantane diazirine with metal atoms is studied for understanding the structural aspects of metallofullerenes (Yamada et al., 2008).
Reaction Selectivities of Adamantanylidenes : Investigating the selectivity of reactions involving adamantanylidenes derived from diazirines helps in understanding the influence of functional groups on reaction outcomes (Knoll et al., 2012).
Isoquinoline Derivatives Synthesis : Adamantane diazirines are used in synthesizing various nitrogen-containing heterocyclic compounds, which are important in pharmaceutical chemistry (Rozhkova et al., 2009).
Photolysis Studies in Diazirine : Research on the photolysis of diazirines, including those with adamantane, provides insights into the chemical reactivity and potential applications in material science (Yamada et al., 2016).
Drug Delivery and Surface Recognition : Adamantane diazirine is also studied for its potential in drug delivery systems and surface recognition, which is significant in the field of biomedical research (Štimac et al., 2017).
properties
CAS RN |
41736-95-2 |
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Product Name |
Adamantane diazirine |
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
spiro[adamantane-2,3'-diazirine] |
InChI |
InChI=1S/C10H14N2/c1-6-2-8-4-7(1)5-9(3-6)10(8)11-12-10/h6-9H,1-5H2 |
InChI Key |
PNVXTJMLAFYDOJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C34N=N4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34N=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
adamantane diazirine adamantane diazirine, 5'-(3H)-labeled spiro(adamantane-2,2'-diazirine) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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